(3-Fluorocyclopentyl)methanesulfonyl chloride
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Overview
Description
“(3-Fluorocyclopentyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1803570-66-2 . It has a molecular weight of 200.66 .
Molecular Structure Analysis
The molecular formula of “(3-Fluorocyclopentyl)methanesulfonyl chloride” is C6H10ClFO2S .Chemical Reactions Analysis
Methanesulfonyl chloride, a related compound, is highly reactive and is a precursor to many compounds. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Scientific Research Applications
Acceleration of Enzyme Reactions
Methanesulfonyl derivatives have been studied for their ability to accelerate enzyme reactions, specifically highlighting the interaction with acetylcholinesterase. Substituted ammonium ions were found to significantly increase the rate of reaction, suggesting potential applications in enzymology and drug development (Kitz & Wilson, 1963).
Electrochemical Properties
The electrochemical properties of methanesulfonyl chloride (MSC) have been investigated, demonstrating its utility in forming room temperature ionic liquids, which are beneficial for sodium insertion into vanadium pentoxide. This process is crucial for the development of cathodes in battery technology (Su, Winnick, & Kohl, 2001).
Molecular Structure Analysis
Studies on the molecular structure of methane sulfonyl chloride provide insights into its chemical behavior, which is essential for designing and synthesizing new chemical entities with specific properties. Electron diffraction techniques have been used to understand the geometrical parameters, aiding in the development of compounds with desired chemical and physical characteristics (Hargittai & Hargittai, 1973).
Solvolysis and Reaction Rate Studies
The solvolysis of methanesulfonyl derivatives has been thoroughly examined, providing valuable data on reaction rates and mechanisms. Such studies are fundamental to synthetic chemistry, offering pathways to create diverse chemical compounds efficiently (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).
Fluoromethylation Reactions
Research into efficient methodologies for the fluoromethylation of alkyl and benzyl halides using fluorobis(phenylsulfonyl)methane highlights the versatility of methanesulfonyl chloride derivatives in organic synthesis. This work is pivotal for the development of new pharmaceuticals and materials with fluorine-containing functional groups (Prakash et al., 2009).
Safety and Hazards
Methanesulfonyl chloride, a related compound, is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
(3-fluorocyclopentyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)4-5-1-2-6(8)3-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDBCNWSUOTLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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